molecular formula C9H16O B14638482 Bicyclo[4.2.1]nonan-9-ol CAS No. 52148-86-4

Bicyclo[4.2.1]nonan-9-ol

Cat. No.: B14638482
CAS No.: 52148-86-4
M. Wt: 140.22 g/mol
InChI Key: FOEYGILZSNQDEB-UHFFFAOYSA-N
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Description

Bicyclo[421]nonan-9-ol is an organic compound with the molecular formula C₉H₁₆O It is a bicyclic alcohol, characterized by its unique structure that includes two fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.2.1]nonan-9-ol can be achieved through several methods. One common approach involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is particularly useful for constructing the bicyclo[4.2.1]nonane core structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of catalytic hydrogenation and selective oxidation, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.1]nonan-9-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bicyclo[4.2.1]nonan-9-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of Bicyclo[4.2.1]nonan-9-ol involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the derivative and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.2.1]nonan-9-ol is unique due to its specific ring structure and the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds.

Properties

CAS No.

52148-86-4

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

bicyclo[4.2.1]nonan-9-ol

InChI

InChI=1S/C9H16O/c10-9-7-3-1-2-4-8(9)6-5-7/h7-10H,1-6H2

InChI Key

FOEYGILZSNQDEB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCC(C1)C2O

Origin of Product

United States

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